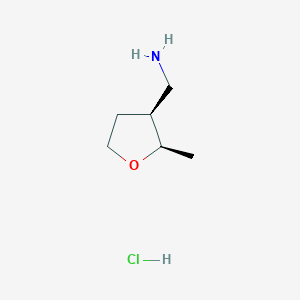![molecular formula C8H11F3IN3O B2700913 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine CAS No. 1354704-27-0](/img/structure/B2700913.png)
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine, also known as TFPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TFPAM is a highly selective agonist of the G protein-coupled receptor GPR40, which is known to play a critical role in glucose metabolism and insulin secretion.
Mechanism of Action
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine is a highly selective agonist of GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. Upon binding to GPR40, this compound activates a signaling pathway that leads to the release of insulin from pancreatic beta cells in response to glucose stimulation.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, improve glucose tolerance in animal models of type 2 diabetes, and increase insulin sensitivity in peripheral tissues. This compound has also been shown to improve lipid metabolism and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine is its high selectivity for GPR40, which allows for specific investigation of the role of this receptor in glucose metabolism and insulin secretion. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, this compound has a short half-life in vivo, which can complicate studies involving long-term treatment.
Future Directions
There are several future directions for research involving 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine. One area of interest is the development of more potent and selective GPR40 agonists for use as research tools and potential therapeutics for type 2 diabetes. Another area of interest is the investigation of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of GPR40 activation on glucose metabolism and insulin secretion.
Synthesis Methods
The synthesis of 4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine involves a series of chemical reactions, starting with the reaction of 4-iodopyrazole with methylamine to produce 4-iodo-1-methylpyrazole. This compound is then reacted with 3,3,3-trifluoropropyl bromide to produce 4-iodo-1-methyl-5-(3,3,3-trifluoropropyl)pyrazole. Finally, this compound is reacted with methylamine to produce this compound.
Scientific Research Applications
4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine has been extensively studied as a research tool for investigating the role of GPR40 in glucose metabolism and insulin secretion. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of type 2 diabetes. This compound has also been used to study the effects of GPR40 activation on other physiological processes, such as lipid metabolism and inflammation.
properties
IUPAC Name |
4-iodo-1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3IN3O/c1-15-5(6(12)7(13)14-15)4-16-3-2-8(9,10)11/h2-4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFZGAZUWDXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)I)COCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
